molecular formula C29H25ClN2O6S B12036393 Ethyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 624726-61-0

Ethyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12036393
CAS No.: 624726-61-0
M. Wt: 565.0 g/mol
InChI Key: JLMXLQUVOMQMRW-BUVRLJJBSA-N
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Description

Ethyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then combined under specific conditions to form the final product. Common reagents used in these reactions include various chlorinated compounds, furan derivatives, and thiazolo[3,2-a]pyrimidine precursors. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance productivity and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation, but they often require controlled temperatures, specific solvents, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce deoxygenated or hydrogenated compounds. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nature of the substituents involved.

Scientific Research Applications

Ethyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications, including:

    Chemistry: This compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: This compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Ethyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-5-(3,4-dimethoxyphenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate: A similar compound with a slightly different structure, lacking the 7-methyl group.

    Ethyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate: Another similar compound with variations in the substituents on the furan and thiazolo[3,2-a]pyrimidine rings.

Uniqueness

This compound stands out due to its unique combination of functional groups and structural features

Biological Activity

Ethyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS Number: 624726-61-0) is a synthetic compound that belongs to the thiazole and pyrimidine classes. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C29H25ClN2O6SC_{29}H_{25}ClN_{2}O_{6}S, with a molecular weight of 565.0 g/mol. The presence of various functional groups such as furan, thiazole, and chlorophenyl contributes to its unique biological properties.

PropertyValue
Molecular FormulaC29H25ClN2O6S
Molecular Weight565.0 g/mol
CAS Number624726-61-0

Biological Activity Overview

Recent studies have highlighted the biological activities associated with this compound, focusing on its potential as an anticancer agent. The structure-activity relationship (SAR) indicates that specific substitutions at various positions significantly influence its cytotoxic effects.

Anticancer Activity

  • Mechanism of Action : The compound exhibits cytotoxic effects through the induction of apoptosis in cancer cells. It has been shown to interact with cellular pathways that regulate cell survival and death.
  • Cell Line Studies : In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines, including:
    • HepG2 (human liver carcinoma)
    • A431 (human epidermoid carcinoma)
    • HT29 (human colorectal adenocarcinoma)
    The IC50 values for these cell lines were reported to be in the micromolar range, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • Case Study : A recent study conducted by Sayed et al. (2019) evaluated the antiproliferative effects of similar thiazole derivatives and found that modifications in the phenyl ring enhanced the cytotoxicity against HepG2 cells, suggesting a similar trend may apply to our compound .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that:

  • The presence of electron-donating groups such as methoxy on the phenyl ring enhances anticancer activity.
  • Chlorine substitution on the phenyl ring is crucial for eliciting antiproliferative effects.

Key Findings from SAR Studies

SubstituentEffect on Activity
Methoxy groupIncreased cytotoxicity
Chlorine atomEssential for antiproliferative activity
Methyl groupEnhances interaction with target proteins

Pharmacological Profile

  • Cytotoxicity : The compound's cytotoxic effects were evaluated using various assays including MTT and colony formation assays, which confirmed its ability to inhibit cell growth effectively.
  • Selectivity : Preliminary studies suggest that it may selectively target cancer cells while sparing normal cells, indicating a favorable therapeutic index.
  • Molecular Dynamics Simulations : These simulations have shown that the compound interacts primarily through hydrophobic contacts with target proteins involved in cancer progression, which is critical for its mechanism of action .

Properties

CAS No.

624726-61-0

Molecular Formula

C29H25ClN2O6S

Molecular Weight

565.0 g/mol

IUPAC Name

ethyl (2E)-2-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C29H25ClN2O6S/c1-5-37-28(34)25-16(2)31-29-32(26(25)17-10-12-22(35-3)23(14-17)36-4)27(33)24(39-29)15-18-11-13-21(38-18)19-8-6-7-9-20(19)30/h6-15,26H,5H2,1-4H3/b24-15+

InChI Key

JLMXLQUVOMQMRW-BUVRLJJBSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)/C(=C\C4=CC=C(O4)C5=CC=CC=C5Cl)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=CC=C(O4)C5=CC=CC=C5Cl)S2)C

Origin of Product

United States

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